Soravtansine (Sulfo-PDBA-DM4) CAS 1461704-01-7: A Pre-Built, Charged Drug-Linker Conjugate for Next-Generation ADC Development
Soravtansine, also catalogued as Sulfo-PDBA-DM4 (CAS 1461704-01-7), is a specialized drug-linker conjugate designed for antibody-drug conjugate (ADC) assembly [1]. It is composed of the highly potent maytansinoid microtubule inhibitor DM4 covalently attached to a charged, glutathione-cleavable Sulfo-PDBA linker [2]. This pre-optimized construct serves as a critical starting material for researchers aiming to conjugate a cytotoxic payload to a monoclonal antibody, offering a streamlined path to generate novel ADCs with potentially enhanced solubility and improved pharmacokinetic profiles conferred by the linker's chemical properties .
Compound TypePre-built charged drug-linker conjugate for ADC assembly
Why Soravtansine (Sulfo-PDBA-DM4) Cannot Be Interchanged with Generic Maytansinoid Payloads in ADC Research
Substituting Soravtansine with a different maytansinoid payload-linker combination, such as a DM1 conjugate or even free DM4, is not scientifically equivalent due to fundamental differences in linker chemistry that dictate critical ADC performance parameters [1]. The Sulfo-PDBA linker in Soravtansine is a charged, cleavable linker, whereas many alternatives utilize non-cleavable (e.g., SMCC) or uncharged linkers [2]. This distinction profoundly impacts the identity and properties of the cytotoxic catabolites released within tumor cells, influencing bystander killing effect, multidrug resistance (MDR) evasion, and overall therapeutic index [3]. Therefore, the selection of a specific drug-linker construct is a key determinant of an ADC's final pharmacology and cannot be generalized.
1
Linker Chemistry Mismatch
DM1 conjugates or SMCC-linked constructs use non-cleavable or uncharged linkers, altering intracellular catabolite identity and bystander kill context compared to the charged, cleavable Sulfo-PDBA.
2
MDR Pump Susceptibility May Differ
Conjugates lacking a charged linker moiety may exhibit higher P-gp substrate liability, potentially shifting MDR evasion profiles observed with Sulfo-PDBA-based constructs.
3
Plasma Stability Profile May Not Transfer
Alternative disulfide or peptide linkers can show markedly different systemic stability in human plasma research matrices, impacting payload release kinetics and safety-related endpoint interpretation.
[1] Erickson, H. K., et al. (2010). Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing. Cancer Research, 70(8 Suppl), 2595. View Source
[2] NJ Bio, Inc. (2020). Linkers for ADCs. Technical note on linker evolution, comparing SPDB-DM4 and SMCC-DM1. View Source
[3] Kovtun, Y. V., et al. (2006). Antibody-drug conjugates designed to eradicate tumors with heterogeneous target antigen expression. Cancer Research, 66(6), 3214-3221. View Source
Soravtansine (Sulfo-PDBA-DM4) Quantitative Evidence: Head-to-Head Comparisons vs. In-Class Payloads for ADC Candidate Selection
Intrinsic Cytotoxicity: Free DM4 (Payload Component) vs. DM1 in Head-to-Head Cell Assays
While Soravtansine is a conjugate, the potency of its warhead, DM4, can be compared to the widely used maytansinoid payload DM1. Direct cytotoxicity data on A549 lung cancer cells shows that free DM4 is significantly more potent than free DM1 [1].
Reported ~1.4-fold higher response in tested cell line
ADC PayloadMaytansinoidCytotoxicityIC50
Evidence Dimension
In vitro cytotoxicity (IC50)
Target Compound Data
160.2 ± 11.8 nM
Comparator Or Baseline
DM1 (Emtansine): 221.8 ± 7.8 nM
Quantified Difference
~1.4-fold higher potency (27% lower IC50)
Conditions
A549 human lung cancer cell line
Why This Matters
The inherent potency of the DM4 warhead in Soravtansine provides a measurable advantage over the DM1 payload at the cellular level, potentially allowing for lower effective dosing in an ADC context.
ADC PayloadMaytansinoidCytotoxicityIC50
[1] Table 6. Cell cytotoxicity of DMs and the templates on NL20 and A549 cell lines. (2015). Nature Precedings. Data comparing DM1 and DM4 IC50 values on A549 cells. View Source
Potency of Primary Intracellular Catabolite: S-methyl-DM4 vs. Free DM4 in High-Throughput Screening
The disulfide-linked Sulfo-PDBA-DM4 conjugate is designed for intracellular cleavage, releasing the membrane-permeable catabolite S-methyl-DM4. This metabolite exhibits extremely high potency, reaching picomolar range activity on SK-BR-3 breast cancer cells, which is an order of magnitude more potent than the free DM4 payload itself [1].
The extreme potency of the S-methyl-DM4 catabolite generated from Soravtansine is critical for a potent bystander killing effect, enabling the ADC to destroy neighboring antigen-negative tumor cells and combat tumor heterogeneity.
[1] Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates. (2023). Molecular Cancer Therapeutics. Figure 4. IC50 of S-methyl-DM4 on SK-BR-3 cells is < 30 pM. View Source
Linker Stability: The Charged Sulfo-PDBA Moiety Confers High Plasma Stability for Reduced Systemic Toxicity
A key differentiator of Soravtansine is its charged Sulfo-PDBA linker. This design imparts exceptional stability in circulation, a critical safety feature for ADCs. Comparative data indicates that disulfide linkers like sulfo-SPDB (a close analog to Sulfo-PDBA) exhibit a plasma half-life of greater than 100 hours in human plasma, significantly reducing premature payload release relative to less stable linker classes .
Linker StabilityClass-level
Plasma half-life > 100 h (human plasma, sulfo-SPDB class)
Other cleavable linker classes (e.g., hydrazone, some peptide linkers)
Quantified Difference
Significantly longer half-life compared to many alternative cleavable linkers.
Conditions
Representative data for disulfide (e.g., sulfo-SPDB) linker class in human plasma
Why This Matters
High plasma stability minimizes off-target toxicity by ensuring the cytotoxic payload remains attached to the antibody until it reaches the tumor microenvironment, thereby widening the therapeutic window of the final ADC.
Evasion of Multidrug Resistance (MDR): Charged Linker Prevents P-gp-Mediated Efflux Compared to Uncharged Constructs
A major mechanism of cancer cell resistance to chemotherapeutics is the overexpression of efflux pumps like P-glycoprotein (P-gp). ADCs built with a charged linker, such as the sulfo-SPDB in mirvetuximab soravtansine (which uses an analogous charged linker to Soravtansine), have been shown to retain potent activity against multidrug-resistant (MDR) tumor cells, whereas conjugates with uncharged linkers are less effective [1]. The sulfo-SPDB linker prevents cleavage in the bloodstream and may improve efficacy in multidrug resistant tumor cells [2].
Retained efficacy in MDR cell lines vs. diminished efficacy for uncharged linker conjugates.
Conditions
MDR-expressing tumor cell lines (implied by P-gp substrate status)
Why This Matters
The ability to overcome MDR is a significant advantage for treating refractory cancers, ensuring that the cytotoxic payload is not pumped out of the cell before it can induce apoptosis, which is crucial for achieving durable clinical responses.
[1] Kovtun, Y. V., et al. (2006). Antibody-drug conjugates designed to eradicate tumors with heterogeneous target antigen expression. Cancer Research, 66(6), 3214-3221. Demonstrates that charged linker ADCs overcome MDR. View Source
[2] National Cancer Institute Thesaurus - Mirvetuximab Soravtansine. The sulfo-SPDB linker prevents cleavage in the bloodstream and may improve this agent's efficacy in multidrug resistant tumor cells. View Source
Procurement-Driven Application Scenarios for Soravtansine (Sulfo-PDBA-DM4) Based on Its Differential Evidence Profile
Development of Next-Generation ADCs Targeting Heterogeneous Solid Tumors
Soravtansine is the optimal payload-linker choice for ADC programs targeting solid tumors known for heterogeneous antigen expression (e.g., ovarian, endometrial, lung). The high potency and membrane permeability of its S-methyl-DM4 catabolite (IC50 < 30 pM on SK-BR-3 cells [1]) enables a robust bystander killing effect, demonstrated to completely eradicate FRα=0 tumor cells in co-culture and xenograft models [2]. This capability is essential for overcoming tumor heterogeneity, a common mechanism of therapeutic resistance.
ADC Engineering to Evade Multidrug Resistance (MDR) Mechanisms
For ADC programs designed to address chemoresistant cancers, Soravtansine offers a clear mechanistic advantage. The charged Sulfo-PDBA linker renders the resulting ADC conjugate a poor substrate for the P-glycoprotein (P-gp) efflux pump, a primary driver of MDR [3]. This property allows the ADC to maintain potent cytotoxic activity against tumor cells that have upregulated MDR1 expression, a common feature of heavily pre-treated and refractory cancers, thereby expanding the addressable patient population for a novel ADC candidate [4].
Streamlined ADC Synthesis with a Pre-Formed, Stable Drug-Linker Construct
Procurement of Soravtansine (Sulfo-PDBA-DM4) significantly simplifies ADC development workflows. As a pre-optimized, lyophilized drug-linker conjugate with documented long-term storage stability (36 months at -20°C [5]), it eliminates the need for separate sourcing, purification, and analytical characterization of linker and payload. This reduces process development time, minimizes batch-to-batch variability, and ensures that the final conjugation step uses a well-defined, high-purity starting material with established chemical properties .
Pharmacokinetic Modeling and Bioanalysis for Preclinical Studies
Soravtansine is the essential reference standard for developing and validating bioanalytical methods (LC-MS/MS, HPLC-DAD) to quantify DM4 and its key catabolite, S-methyl-DM4, in biological matrices like plasma and tumor tissue [6]. This is a critical requirement for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies of any DM4-containing ADC. Its use ensures accurate measurement of free payload concentrations, a key safety parameter, and enables precise correlation of drug exposure with tumor regression data, which is essential for establishing a therapeutic window and guiding clinical dose selection [7].
Application
Selection Property
Validation Focus
ADC development for heterogeneous tumors
Charged, cleavable linker with membrane-permeable catabolite
Bystander killing model response and tumor heterogeneity endpoints
MDR-resistant ADC engineering
Poor P-gp substrate profile conferred by charged linker
MDR1-expressing cell-line activity and intracellular catabolite retention
Conjugation efficiency, batch-to-batch reproducibility, and long-term storage stability review
Preclinical PK/PD bioanalysis
Reference standard for DM4 and S-methyl-DM4 quantification
LC-MS/MS method context and exposure-model validation in research matrices
[1] Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates. (2023). Molecular Cancer Therapeutics. Figure 4. View Source
[2] In Vitro and In Vivo Activity of IMGN853, an Antibody-Drug Conjugate Targeting Folate Receptor Alpha Linked to DM4, in Biologically Aggressive Endometrial Cancers. (2018). Molecular Cancer Therapeutics. IMGN853 induced bystander killing of FRα = 0 tumor cells and complete tumor resolution (P<0.001). View Source
[3] Kovtun, Y. V., et al. (2006). Antibody-drug conjugates designed to eradicate tumors with heterogeneous target antigen expression. Cancer Research, 66(6), 3214-3221. View Source
[4] National Cancer Institute Thesaurus - Mirvetuximab Soravtansine. The sulfo-SPDB linker may improve this agent's efficacy in multidrug resistant tumor cells. View Source
[5] sulfo-SPDB-DM4 Datasheet. AdooQ. Storage and stability information: lyophilized form is stable for 36 months at -20°C. View Source
[6] Evaluation of Antibody-Drug Conjugate Performances Using a Novel HPLC-DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4. (2025). Journal of Chromatography B. Method for simultaneous detection of DM4 and its metabolite. View Source
[7] Sensitive LC-MS/MS Quantification of Unconjugated Maytansinoid DM4 and its Metabolite S-methyl-DM4 in Human Plasma. (2022). Bioanalysis. Development of a validated method for PK studies. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.